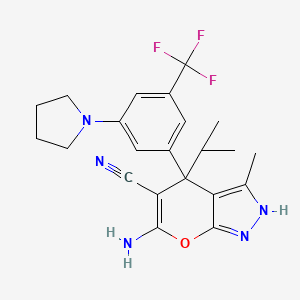

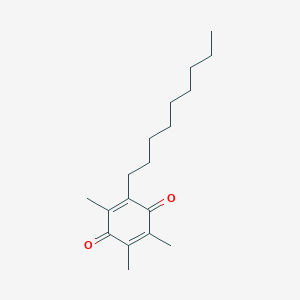

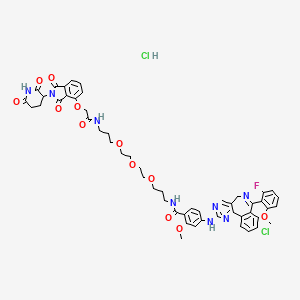

Utreloxastat

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This enzyme is a key regulator of oxidative stress, protein aggregation, and inflammation response pathways, which are critical in the pathology of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) . Utreloxastat is currently being studied for its potential therapeutic benefits in ALS patients .

Preparation Methods

The preparation of Utreloxastat involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates, followed by their subsequent transformation into the final product. The specific details of the synthetic routes and industrial production methods are proprietary and have not been fully disclosed in the public domain .

Chemical Reactions Analysis

Utreloxastat undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Utreloxastat has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound to study the inhibition of 15-lipoxygenase and its effects on oxidative stress pathways.

Biology: The compound is utilized in biological studies to understand its impact on cellular processes related to oxidative stress and inflammation.

Medicine: this compound is being investigated for its potential therapeutic benefits in treating neurodegenerative diseases such as ALS. .

Mechanism of Action

Utreloxastat exerts its effects by inhibiting the enzyme 15-lipoxygenase. This enzyme is upregulated by reactive oxygen species, which are generated during oxidative stress. By blocking the action of 15-lipoxygenase, this compound reduces oxidative stress, prevents motor neuron death, and slows or prevents disease progression in neurodegenerative conditions such as ALS . The molecular targets and pathways involved include the inhibition of lipid peroxidation and the reduction of inflammatory responses .

Comparison with Similar Compounds

Utreloxastat is unique in its mechanism of action as a 15-lipoxygenase inhibitor. Similar compounds include:

Riluzole: An approved treatment for ALS that works by inhibiting glutamate release and blocking sodium channels.

Edaravone: Another ALS treatment that acts as a free radical scavenger, reducing oxidative stress.

Sodium phenylbutyrate and taurursodiol: A combination therapy that targets mitochondrial dysfunction and endoplasmic reticulum stress in ALS.

Compared to these compounds, this compound offers a novel approach by specifically targeting 15-lipoxygenase, making it a promising candidate for further development in the treatment of neurodegenerative diseases .

Properties

CAS No. |

1213269-96-5 |

|---|---|

Molecular Formula |

C18H28O2 |

Molecular Weight |

276.4 g/mol |

IUPAC Name |

2,3,5-trimethyl-6-nonylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C18H28O2/c1-5-6-7-8-9-10-11-12-16-15(4)17(19)13(2)14(3)18(16)20/h5-12H2,1-4H3 |

InChI Key |

IJWAQTHZBDBIID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=C(C(=O)C(=C(C1=O)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-acetyloxy-5-hydroxy-3,7,11,11,14-pentamethyl-15-oxo-6-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) benzoate](/img/structure/B10831162.png)

![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B10831167.png)

![trisodium;[(2R,4S,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] phosphate](/img/structure/B10831197.png)